molecular formula C17H17N3O3 B032701 (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile CAS No. 530145-61-0

(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile

Cat. No. B032701
M. Wt: 311.33 g/mol
InChI Key: IAOWEKCITRAWNK-MRXNPFEDSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include multi-step organic reactions, with each step involving different reagents and conditions.



Molecular Structure Analysis

This involves analyzing the structure of the compound in terms of bond lengths, bond angles, and torsional angles. Techniques such as X-ray crystallography and NMR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions, among others.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Synthesis and Stereochemistry

  • The compound has been utilized in synthesizing specific esters, where its enantiomers are pivotal for establishing absolute configuration through methods like X-ray crystallography. This is significant in the field of stereochemistry and the synthesis of optically active compounds (Drewes et al., 1992).

Functional Group Derivatives

  • Research on functional group derivatives of complex organic compounds, such as zirconium(IV) complexes, often involves similar nitrobenzene derivatives. These studies aim to understand and develop new materials with specific properties, potentially including polymers (Illingsworth et al., 2004).

Biosynthesis Studies

  • In biosynthesis research, similar compounds serve as key intermediates or references. For instance, the identification of intermediates in the biosynthesis of certain amino acids in cyclosporin A involved analogous compounds, underscoring their relevance in biochemical pathways (Offenzeller et al., 1993).

Hydrogen Bond Studies

  • In the field of organic chemistry, such compounds are examined to understand hydrogen bonding patterns, which are crucial for predicting the behavior of larger, more complex molecules (Romero & Margarita, 2008).

Molecular Structure Analysis

  • The molecular structures of nitrobenzylamine derivatives, closely related to the given compound, have been studied extensively. Such research aids in the understanding of molecular conformations and interactions, which are fundamental in drug design and material science (Iwasaki et al., 1988).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the possible hazards it poses. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves predicting or proposing future research directions. This could be based on the current limitations in the synthesis or use of the compound, or new applications for the compound.


Please note that the availability of information can vary depending on the compound. For a specific compound, it would be best to refer to scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

3-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c18-10-14-6-7-17(20(22)23)15(8-14)11-19-16(12-21)9-13-4-2-1-3-5-13/h1-8,16,19,21H,9,11-12H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOWEKCITRAWNK-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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